ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate
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Overview
Description
Ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a phenylpiperazine moiety through a glycyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate typically involves multiple steps:
Formation of the Phenylpiperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine, which can be achieved through the reaction of piperazine with bromobenzene under reflux conditions.
Coupling with Glycine: The phenylpiperazine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-[(4-phenylpiperazin-1-yl)carbonyl]glycine intermediate.
Esterification: The final step involves the esterification of the intermediate with ethyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination, often in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound’s interactions with various biological targets, such as dopamine receptors, are of interest for understanding its potential therapeutic effects.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as a building block in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Dopamine Receptor Interaction: It may also interact with dopamine receptors, influencing dopaminergic signaling pathways.
Comparison with Similar Compounds
Ethyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate can be compared with other similar compounds:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This derivative is evaluated for its anti-tubercular activity.
Properties
Molecular Formula |
C22H26N4O4 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H26N4O4/c1-2-30-21(28)17-8-10-18(11-9-17)24-20(27)16-23-22(29)26-14-12-25(13-15-26)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,23,29)(H,24,27) |
InChI Key |
XMGQZFDBXNZQDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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